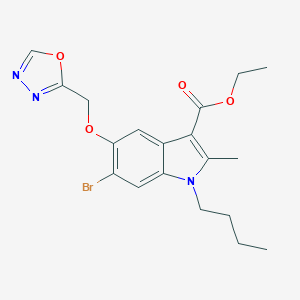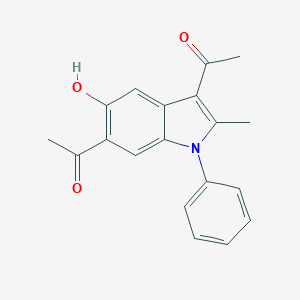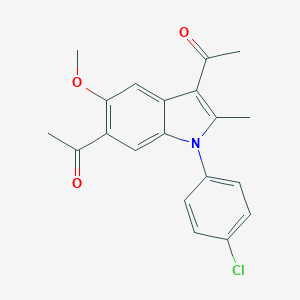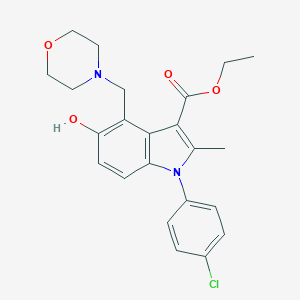![molecular formula C18H16N2O2 B271482 2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline](/img/structure/B271482.png)
2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline, also known as DMQX, is a quinoxaline derivative that has been widely studied for its potential use in scientific research. DMQX is a non-competitive antagonist of the ionotropic glutamate receptor, specifically targeting the AMPA receptor subtype. In
Aplicaciones Científicas De Investigación
2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to block the excitatory effects of glutamate on AMPA receptors, leading to a decrease in synaptic transmission and neuronal activity. This makes this compound useful in studying the role of AMPA receptors in synaptic plasticity, learning, and memory.
Mecanismo De Acción
2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline acts as a non-competitive antagonist of the AMPA receptor, binding to a site on the receptor that is distinct from the glutamate binding site. This prevents the ion channel from opening, thereby blocking the excitatory effects of glutamate on the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the amplitude and frequency of excitatory postsynaptic currents in hippocampal neurons, and to reduce the induction of long-term potentiation (LTP) in the hippocampus. This compound has also been shown to decrease the severity of seizures in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline in lab experiments is its specificity for the AMPA receptor subtype. This allows researchers to selectively study the role of AMPA receptors in synaptic transmission and plasticity. However, one limitation of using this compound is its potential off-target effects on other glutamate receptor subtypes, which may complicate data interpretation.
Direcciones Futuras
There are a number of potential future directions for research involving 2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the development of more selective AMPA receptor antagonists that can distinguish between different subtypes of the receptor. Finally, the use of this compound in combination with other drugs or therapies may provide new avenues for the treatment of neurological disorders.
Métodos De Síntesis
2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline can be synthesized through a multi-step process involving the reaction of 2,3-dimethoxybenzaldehyde with ethyl cyanoacetate, followed by cyclization with hydrazine hydrate and oxidation with potassium permanganate. The resulting product can then be further purified through recrystallization.
Propiedades
Fórmula molecular |
C18H16N2O2 |
|---|---|
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoxaline |
InChI |
InChI=1S/C18H16N2O2/c1-21-17-9-5-6-13(18(17)22-2)10-11-14-12-19-15-7-3-4-8-16(15)20-14/h3-12H,1-2H3/b11-10+ |
Clave InChI |
PPUVITPJPBIFED-ZHACJKMWSA-N |
SMILES isomérico |
COC1=CC=CC(=C1OC)/C=C/C2=NC3=CC=CC=C3N=C2 |
SMILES |
COC1=CC=CC(=C1OC)C=CC2=NC3=CC=CC=C3N=C2 |
SMILES canónico |
COC1=CC=CC(=C1OC)C=CC2=NC3=CC=CC=C3N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[6-bromo-5-hydroxy-2-methyl-1-(4-methylphenyl)-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271399.png)


![1-[5-(allyloxy)-2-methyl-1-phenyl-1H-indol-3-yl]ethanone](/img/structure/B271416.png)

![[(1-Ethyl-2-methyl-3-acetyl-1H-indole-5-yl)oxy]acetonitrile](/img/structure/B271419.png)



![ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B271426.png)

![1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271430.png)

![3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271436.png)